molecular formula C19H24N2O6S2 B258087 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane

Cat. No. B258087
M. Wt: 440.5 g/mol
InChI Key: LCVQKFRSZQUXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane, also known as MBPD, is a synthetic compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. MBPD is a promising compound due to its unique chemical structure and its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane is not fully understood. However, it is believed to interact with various biological targets through covalent and non-covalent interactions. 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has been shown to selectively bind to certain proteins, which makes it a promising compound for targeted therapies.
Biochemical and Physiological Effects:
1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell division and signaling. 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane is its ability to selectively bind to certain proteins, which makes it a promising compound for targeted therapies. 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane. One area of research is the development of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane-based targeted therapies for various diseases such as cancer and inflammatory disorders. Another area of research is the use of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane as a diagnostic tool for imaging studies. Additionally, the optimization of the synthesis of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane and the study of its potential side effects are also important areas of research. Overall, the study of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has the potential to lead to the development of new therapies and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,4-diazepane in the presence of a base. The resulting compound is then purified through various methods such as column chromatography and recrystallization. The synthesis of 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has been optimized over the years to improve its yield and purity.

Scientific Research Applications

1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against various biological targets such as kinases, phosphatases, and proteases. 1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane has also been studied for its potential use as a diagnostic tool in cancer research. Its ability to selectively bind to certain proteins makes it a promising compound for imaging studies.

properties

Product Name

1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane

Molecular Formula

C19H24N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

1,4-bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C19H24N2O6S2/c1-26-16-4-8-18(9-5-16)28(22,23)20-12-3-13-21(15-14-20)29(24,25)19-10-6-17(27-2)7-11-19/h4-11H,3,12-15H2,1-2H3

InChI Key

LCVQKFRSZQUXJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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